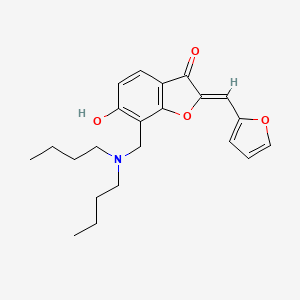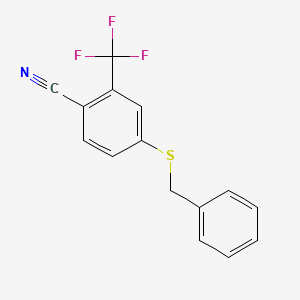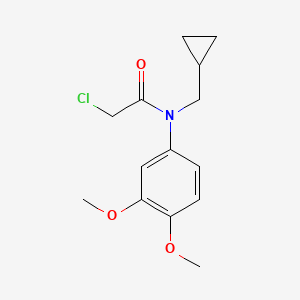
2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has been extensively studied for its potential therapeutic use in the treatment of a variety of neurological and psychiatric disorders.
Mechanism of Action
2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide increases the levels of GABA in the brain, which can have a calming effect and may be useful in the treatment of anxiety, depression, and epilepsy.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to increase GABA levels in the brain, which can have a calming effect and may be useful in the treatment of anxiety, depression, and epilepsy. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of using 2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is that it is not very soluble in water, which can make it difficult to work with.
Future Directions
There are several potential future directions for research on 2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to improve cognitive function and memory in animal models. Additionally, further research is needed to better understand the long-term effects of 2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide on the brain and its potential use in humans.
Synthesis Methods
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 3,4-dimethoxybenzylamine with cyclopropylmethyl bromide to form the intermediate cyclopropylmethyl-3,4-dimethoxybenzylamine. This intermediate is then reacted with chloroacetyl chloride to form the final product, 2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic use in the treatment of a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming effect and may be useful in the treatment of anxiety, depression, and epilepsy.
properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-18-12-6-5-11(7-13(12)19-2)16(14(17)8-15)9-10-3-4-10/h5-7,10H,3-4,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYYTNOZPQUDGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2CC2)C(=O)CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

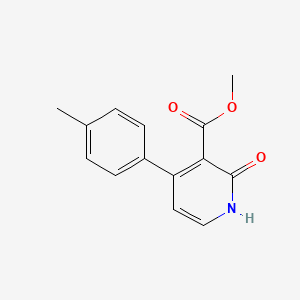
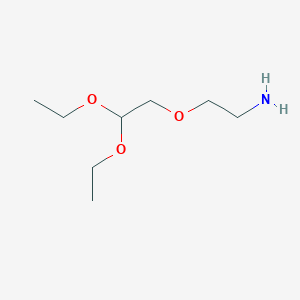
![4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380923.png)
![5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380924.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)
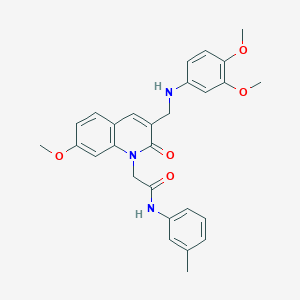
![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)
![N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride](/img/structure/B2380937.png)
![N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide](/img/structure/B2380938.png)
